5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Structural Diversity
Synthesis of Isoxazole Derivatives : A study by Martins et al. (2002) describes the one-pot synthesis of isoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis highlights the chemical versatility of isoxazole derivatives for further chemical transformations (Martins et al., 2002).
Coordination Polymers Construction : Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were utilized to assemble with Zn(II) and Cd(II) ions, demonstrating the structural diversity and potential application in coordination chemistry (Cheng et al., 2017).
Biological Activity and Compound Development
- Novel Comenic Acid Derivatives : Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties, which showed a synergistic effect in combination with a first-line antitumor drug, indicating potential biomedical applications (Kletskov et al., 2018).
Molecular Structure and Theoretical Investigations
- Structural and Theoretical Studies : Viveka et al. (2016) focused on the experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining spectroscopic techniques and density functional theory (DFT) to elucidate the compound's molecular structure and properties (Viveka et al., 2016).
Experimental Methodologies and Applications
- Electrochemically Induced Transformations : Ryzhkova et al. (2020) explored the electrochemically induced multicomponent transformation involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, showcasing the synthesis of a new compound with potential in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Future Directions
properties
IUPAC Name |
5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-11-13(4-6)5-8-7(2)16-12-9(8)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCBVGVMTZTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(ON=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428009 | |
Record name | 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid | |
CAS RN |
956628-37-8 | |
Record name | 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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